Cas no 147937-35-7 (4-(Chloromethyl)-2-phenylpyridine)

4-(Chloromethyl)-2-phenylpyridine is a versatile organic intermediate with a molecular formula of C₁₂H₁₀ClN. Its structure features a chloromethyl group attached to a pyridine ring, which is further substituted with a phenyl group at the 2-position. This compound is particularly valuable in synthetic chemistry due to its reactive chloromethyl moiety, enabling facile functionalization through nucleophilic substitution or cross-coupling reactions. It serves as a key precursor in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The phenylpyridine scaffold also contributes to its utility in coordination chemistry and ligand design. High purity and stability under standard conditions make it a reliable building block for research and industrial applications.
4-(Chloromethyl)-2-phenylpyridine structure
147937-35-7 structure
Product Name:4-(Chloromethyl)-2-phenylpyridine
CAS No:147937-35-7
MF:C12H10ClN
MW:203.667501926422
CID:1093781
PubChem ID:16126061
Update Time:2025-06-13

4-(Chloromethyl)-2-phenylpyridine Chemical and Physical Properties

Names and Identifiers

    • 4-(Chloromethyl)-2-phenylpyridine
    • LogP
    • pyridine, 4-(chloromethyl)-2-phenyl-
    • AB59905
    • DA-10087
    • DTXSID30583119
    • MCHCNCPHRVLQOU-UHFFFAOYSA-N
    • SCHEMBL4116786
    • 4-chloromethyl-2-phenylpyridine
    • 147937-35-7
    • Inchi: 1S/C12H10ClN/c13-9-10-6-7-14-12(8-10)11-4-2-1-3-5-11/h1-8H,9H2
    • InChI Key: MCHCNCPHRVLQOU-UHFFFAOYSA-N
    • SMILES: ClCC1C=CN=C(C=1)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 203.0503
  • Monoisotopic Mass: 203.0501770g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 166
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 12.9Ų

Experimental Properties

  • Density: 1.16
  • Boiling Point: 335.313°C at 760 mmHg
  • Flash Point: 186.914°C
  • Refractive Index: 1.583
  • PSA: 12.89

4-(Chloromethyl)-2-phenylpyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B421520-5mg
4-(chloromethyl)-2-phenylpyridine
147937-35-7
5mg
$ 50.00 2022-06-07
TRC
B421520-10mg
4-(chloromethyl)-2-phenylpyridine
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$ 70.00 2022-06-07
TRC
B421520-50mg
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$ 250.00 2022-06-07
Chemenu
CM173201-1g
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$720 2021-08-05
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CM173201-1g
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$720 2022-06-12

Additional information on 4-(Chloromethyl)-2-phenylpyridine

Introduction to 4-(Chloromethyl)-2-phenylpyridine (CAS No. 147937-35-7)

4-(Chloromethyl)-2-phenylpyridine, with the chemical formula C₉H₈ClN, is a significant compound in the field of pharmaceutical and chemical research. This heterocyclic organic molecule has garnered attention due to its versatile applications in drug discovery and synthetic chemistry. The presence of both a chloromethyl group and a phenyl ring on a pyridine backbone makes it a valuable intermediate for the development of various bioactive molecules.

The CAS No. 147937-35-7 uniquely identifies this compound in scientific literature and databases, ensuring precise referencing and communication among researchers. Its molecular structure, characterized by a pyridine core substituted with a chloromethyl group at the 4-position and a phenyl ring at the 2-position, contributes to its reactivity and utility in synthetic pathways.

In recent years, 4-(Chloromethyl)-2-phenylpyridine has been explored for its potential in medicinal chemistry. The chloromethyl functionality allows for facile nucleophilic addition reactions, making it a useful precursor in the synthesis of more complex molecules. This property has been leveraged in the development of novel therapeutic agents targeting various diseases.

One of the most compelling aspects of 4-(Chloromethyl)-2-phenylpyridine is its role as a building block in the synthesis of pharmacophores. Researchers have utilized this compound to create derivatives with enhanced biological activity. For instance, studies have demonstrated its utility in generating compounds with potential antimicrobial and anti-inflammatory properties. The phenyl ring, in particular, contributes to hydrophobic interactions and can be modified to fine-tune binding affinities to biological targets.

Recent advancements in computational chemistry have further highlighted the importance of 4-(Chloromethyl)-2-phenylpyridine. Molecular modeling studies have revealed that this compound can interact with specific amino acid residues in protein targets, suggesting its suitability for designing small-molecule inhibitors. These insights have guided experimental efforts toward optimizing lead compounds for drug development.

The synthesis of 4-(Chloromethyl)-2-phenylpyridine itself is an intriguing aspect of organic chemistry. While multiple synthetic routes exist, recent methodologies have focused on improving yield and purity through catalytic processes and green chemistry principles. Such innovations not only enhance efficiency but also align with sustainable practices in chemical manufacturing.

Another area where 4-(Chloromethyl)-2-phenylpyridine has made an impact is in materials science. Beyond its pharmaceutical applications, this compound has been investigated for its potential use in organic electronics and polymer chemistry. The electron-deficient nature of the pyridine ring and the electrophilic chloromethyl group make it a candidate for developing conductive polymers and light-emitting materials.

The future prospects of 4-(Chloromethyl)-2-phenylpyridine are promising, with ongoing research exploring new derivatives and applications. As our understanding of molecular interactions deepens, this compound is likely to play an even more significant role in drug discovery and material science. Collaborative efforts between academia and industry will be crucial in translating these findings into tangible advancements.

In conclusion, 4-(Chloromethyl)-2-phenylpyridine (CAS No. 147937-35-7) is a multifaceted compound with broad utility across pharmaceuticals and materials science. Its unique structural features and reactivity make it a valuable tool for researchers seeking to develop innovative solutions to complex challenges.

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